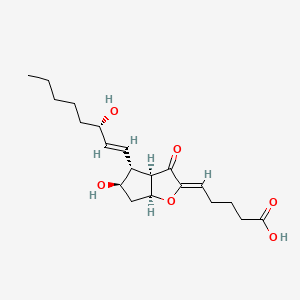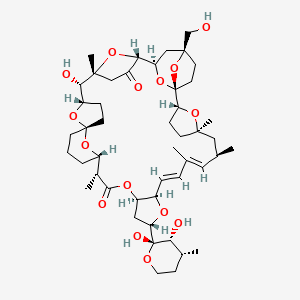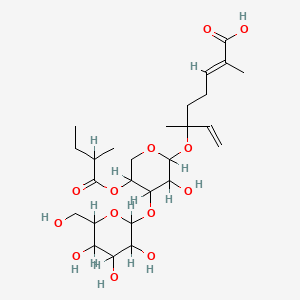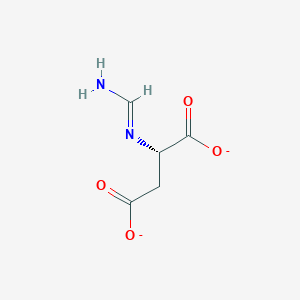
N-formimidoyl-L-aspartate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-formimidoyl-L-aspartate(2-) is a dicarboxylic acid anion resuting from removal of a proton from both carboxy groups of N-formimidoyl-L-aspartic acid. It is an alpha-amino-acid anion and a dicarboxylic acid dianion. It derives from a L-aspartate(2-). It is a conjugate base of a N-formimidoyl-L-aspartic acid.
Applications De Recherche Scientifique
Analogs in Aspartate Transcarbamylase Inhibition and Cellular Proliferation : N-(phosphonacetyl)-L-aspartate (PALA), an analog structurally similar to N-formimidoyl-L-aspartate, has been identified as a potent inhibitor of aspartate transcarbamylase, impacting de novo pyrimidine nucleotide biosynthesis in mammalian cells. This inhibition affects cellular proliferation, indicating potential clinical applications in controlling cell growth (Swyryd, Seaver, & Stark, 1974).
Clinical Trials and Antitumor Activity : PALA has undergone clinical trials as an antimetabolite for inhibiting key enzymes in pyrimidine biosynthesis. Its application has demonstrated antitumor activity, particularly against transplantable tumors in mice, suggesting its potential in cancer treatment (Erlichman et al., 1979); (Johnson, Inouye, Goldin, & Stark, 1976).
Enzymatic Interactions and Inhibition : The interaction and inhibition of aspartate transcarbamylase by PALA have been extensively studied. The findings contribute to our understanding of enzyme inhibition mechanisms, which can be applied in drug design and therapeutic interventions (Collins & Stark, 1971).
Metabolic Engineering and Biosynthesis : Research on L-aspartate, a closely related compound, has focused on metabolic engineering for its production. These studies offer insights into the efficient bioproduction of amino acids and their derivatives, which can be applied to various industrial and pharmaceutical applications (Piao et al., 2019).
Role in Plant Growth and Stress Acclimation : L-aspartate, a key metabolic compound, plays a crucial role in plant growth and stress response. Understanding its biosynthesis and function can lead to advancements in agricultural biotechnology and crop improvement (Han et al., 2021).
Propriétés
Formule moléculaire |
C5H6N2O4-2 |
|---|---|
Poids moléculaire |
158.11 g/mol |
Nom IUPAC |
(2S)-2-(aminomethylideneamino)butanedioate |
InChI |
InChI=1S/C5H8N2O4/c6-2-7-3(5(10)11)1-4(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)(H,10,11)/p-2/t3-/m0/s1 |
Clé InChI |
XTPIFIMCFHNJOH-VKHMYHEASA-L |
SMILES isomérique |
C([C@@H](C(=O)[O-])N=CN)C(=O)[O-] |
SMILES |
C(C(C(=O)[O-])N=CN)C(=O)[O-] |
SMILES canonique |
C(C(C(=O)[O-])N=CN)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)
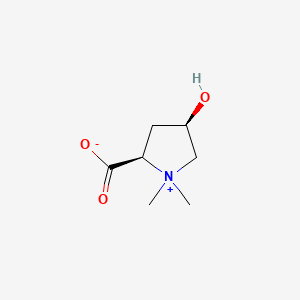
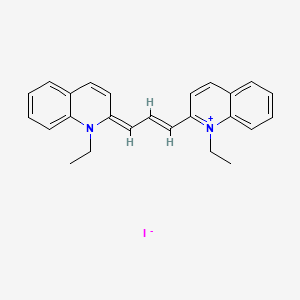
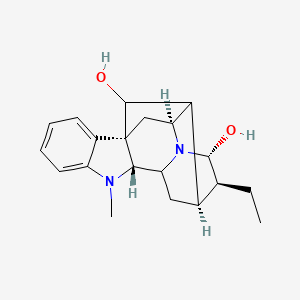
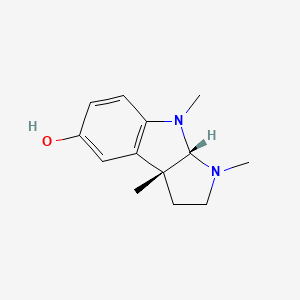
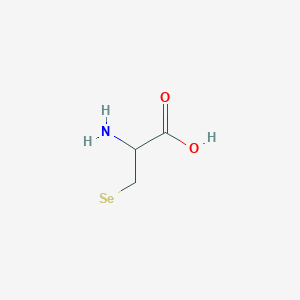
![(2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/no-structure.png)

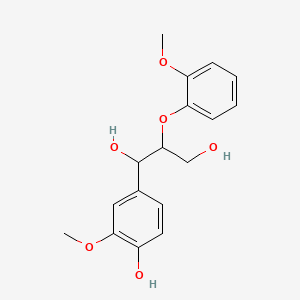
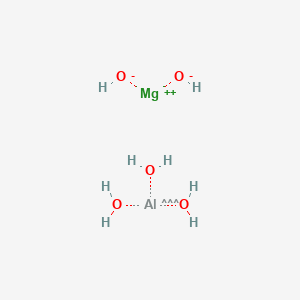
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)
